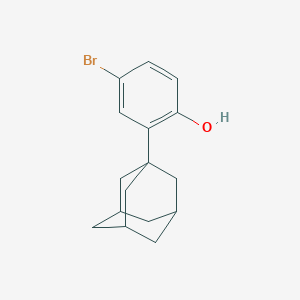

2-(1-Adamantyl)-4-bromophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-adamantyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c17-13-1-2-15(18)14(6-13)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJXKHIVLGWPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-(1-Adamantyl)-4-bromophenol

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of pharmacologically significant molecules such as adapalene. The document details the underlying reaction mechanism, presents quantitative data from various synthetic approaches, and furnishes detailed experimental protocols.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The principal mechanism for the synthesis of this compound is the Friedel-Crafts alkylation, a classic example of electrophilic aromatic substitution.[1][2][3] The reaction involves the generation of a stable adamantyl carbocation, which then attacks the electron-rich aromatic ring of 4-bromophenol.

The key steps are as follows:

-

Formation of the Electrophile: In the presence of a strong acid catalyst (e.g., sulfuric acid) or a Lewis acid, 1-adamantanol is protonated, followed by the loss of a water molecule to form the highly stable tertiary 1-adamantyl cation.[4] This stability is attributed to the unique cage structure of the adamantane moiety.

-

Electrophilic Attack: The electron-rich 4-bromophenol, activated by the hydroxyl group, is susceptible to electrophilic attack. The 1-adamantyl cation preferentially attacks the ortho position to the hydroxyl group due to steric hindrance at the para position, which is already occupied by a bromine atom, and the ortho, para-directing nature of the hydroxyl group. This attack forms a resonance-stabilized carbocation intermediate.

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon bearing the adamantyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

A notable side reaction is the formation of a disubstituted byproduct, 2,6-di(1-adamantyl)-4-bromophenol. This occurs when the monosubstituted product undergoes a second Friedel-Crafts alkylation.[4] The mechanism for this is thought to involve a cation exchange between the monosubstituted product and another adamantyl cation.[4]

Quantitative Data Summary

The yield and selectivity of the synthesis of this compound are influenced by various factors, including the choice of catalyst, solvent, temperature, and reactant ratios. The following table summarizes quantitative data from different reported methodologies.

| Catalyst/Method | Adamantyl Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sulfuric Acid | 1-Adamantanol | Methylene Chloride | Ambient | 8 hours | 86 | Patent US4717720 (as cited in[5]) |

| Acidic Ion Exchange Resin | 1-Adamantanol | Acetic Acid | 100 | 3-5 hours | 92-99 | [6] |

| Solvent-free | 1-Adamantanol & 1-Bromoadamantane | None | 110-130 | 2 hours | 86 | [5] |

| Sulfuric Acid | 1-Acetoxyadamantane | n-Heptane | 20 | 24 hours | Not specified | [7] |

| Sulfuric Acid in Acetic Acid | 1-Adamantanol | Acetic Acid | 5 | Not specified | Not specified, but ~3% disubstituted byproduct | [4] |

| Sulfuric Acid in Acetic Acid | 1-Adamantanol | Acetic Acid | 25 | Not specified | Not specified, but ~5% disubstituted byproduct | [4] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of this compound.

Method 1: Synthesis using Acidic Ion Exchange Resin (as described in Patent CN101955417B) [6]

-

Reactants: 4-bromophenol and 1-adamantanol.

-

Catalyst: Acidic ion exchange resin.

-

Solvent: Acetic acid.

-

Procedure:

-

Combine 4-bromophenol and 1-adamantanol in acetic acid.

-

Add the acidic ion exchange resin to the mixture.

-

Heat the reaction mixture to 100°C for 3-5 hours.

-

After the reaction, filter the mixture to recover the ion exchange resin.

-

To the filtrate, add acetic anhydride to react with the byproduct water, converting it to acetic acid.

-

The acetic acid can be recycled for subsequent batches.

-

The recovered ion exchange resin can be dried and reused.

-

Method 2: Solvent-Free Synthesis (as described in Patent RU2496762C1) [5]

-

Reactants: 4-bromophenol, 1-adamantanol, and 1-bromoadamantane in a molar ratio of 2:1:0.1.

-

Procedure:

-

Mix 4-bromophenol (0.346 g, 0.002 mol), 1-adamantanol (0.152 g, 0.001 mol), and 1-bromoadamantane (0.022 g, 0.0001 mol) in an ampoule.

-

Optionally, add 0.01 ml of water.

-

Seal the ampoule and heat it at a temperature of 110-130°C for 2 hours.

-

After cooling, treat the reaction mass with a 2% NaOH solution to remove excess 4-bromophenol.

-

The product is then isolated.

-

Method 3: Synthesis using Sulfuric Acid (as described in Patent US4717720, cited in RU2496762C1) [5]

-

Reactants: 1-Adamantanol and 4-bromophenol in a 1:1 molar ratio.

-

Catalyst: Sulfuric acid (equimolar amount).

-

Solvent: Methylene chloride.

-

Procedure:

-

Dissolve 1-adamantanol and 4-bromophenol in methylene chloride.

-

Add an equimolar amount of sulfuric acid.

-

Stir the reaction mixture at ambient temperature for 8 hours.

-

Isolate the product, this compound.

-

Visualizations

Diagram 1: Synthesis Mechanism

Caption: Friedel-Crafts alkylation mechanism for this compound.

Diagram 2: Experimental Workflow (Method 1)

Caption: Workflow for synthesis using an acidic ion exchange resin.

References

- 1. mt.com [mt.com]

- 2. Friedel-Crafts Alkylation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jocpr.com [jocpr.com]

- 5. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]

- 6. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Adamantyl)-4-bromophenol

Introduction

This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of Adapalene.[1][][3] Adapalene is a third-generation topical retinoid used in the treatment of acne, acting as a selective agonist for retinoic acid receptor (RAR) subtypes β and γ.[1][3] The unique structure of this compound, featuring a bulky, lipophilic adamantyl group attached to a brominated phenol ring, imparts specific physicochemical characteristics that are crucial for its reactivity and utility in pharmaceutical manufacturing. This guide provides a comprehensive overview of its properties, synthesis protocols, and its place in therapeutic drug development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉BrO | [1][4] |

| Molecular Weight | 307.23 g/mol | [][3] |

| Appearance | White to light brown crystalline powder | [1][5] |

| Melting Point | 137-142°C | [1][][5] |

| Boiling Point | 392.0 ± 35.0 °C at 760 mmHg (Predicted) | [1][][6] |

| Density | 1.442 ± 0.06 g/cm³ (Predicted) | [1][] |

| Flash Point | 190.9°C | [1] |

| pKa | 9.56 ± 0.43 (Predicted) | [6] |

| LogP | 5.7 (Computed) | [4] |

| Purity | ≥98.5% | [1] |

Experimental Protocols

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of 4-bromophenol with an adamantane source, typically 1-adamantanol. Several variations of this procedure exist, differing in catalysts, solvents, and reaction conditions.[7][8][9]

Representative Synthesis Protocol: Acid-Catalyzed Alkylation

This protocol is based on methods described in the scientific and patent literature, which employ a strong acid catalyst.[8]

Objective: To synthesize this compound via the alkylation of 4-bromophenol with 1-adamantanol.

Materials:

-

4-bromophenol

-

1-adamantanol

-

Concentrated sulfuric acid (H₂SO₄) or an acidic ion-exchange resin[7][8]

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvent for recrystallization (e.g., Hexane or Ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol and a molar equivalent of 1-adamantanol in the chosen solvent (e.g., dichloromethane).[8]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution at room temperature.[8] Alternatively, an acidic ion-exchange resin can be used for a more environmentally friendly process, which may require heating to around 100°C for 3-5 hours.[7]

-

Reaction: Stir the mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, with some procedures reporting durations of 8 hours.[8]

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent like hexane to yield the final product as a crystalline solid.

-

Characterization: The purity and identity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point should be determined and compared to the literature values.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the compound's role in the development of Adapalene.

References

- 1. This compound CAS 104224-68-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 104224-68-2 [chemicalbook.com]

- 4. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 104224-68-2 [amp.chemicalbook.com]

- 7. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]

- 8. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

An In-depth Technical Guide to 2-(1-Adamantyl)-4-bromophenol (CAS: 104224-68-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of the third-generation retinoid, Adapalene.[1][2] This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and discusses its significance in medicinal chemistry. While the biological activity of this compound itself is not extensively documented, its role as a precursor to Adapalene positions it as a compound of significant interest in dermatological drug development. This guide aims to serve as a valuable resource for researchers and scientists engaged in the synthesis and development of retinoid-based therapeutics.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder.[1] Its bulky adamantyl group contributes to its lipophilicity, a characteristic that is often exploited in the design of drug candidates to enhance tissue penetration. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 104224-68-2 | [3] |

| Molecular Formula | C₁₆H₁₉BrO | [3] |

| Molecular Weight | 307.23 g/mol | [4] |

| Melting Point | 137-141 °C | [5] |

| Boiling Point (Predicted) | 392.0 ± 35.0 °C | [5] |

| Density (Predicted) | 1.442 ± 0.06 g/cm³ | [5] |

| Appearance | White to light brown powder | [1] |

| Solubility | No data available | |

| pKa (Predicted) | 9.56 ± 0.43 | [5] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Friedel-Crafts alkylation of 4-bromophenol with a suitable adamantylating agent.[2][6] Several methods have been reported, with variations in catalysts and reaction conditions.

Experimental Protocols

Method 1: Sulfuric Acid Catalysis

This method, adapted from procedures for Adapalene synthesis, utilizes concentrated sulfuric acid as a catalyst.[7]

-

Materials: 1-Adamantanol, 4-bromophenol, concentrated sulfuric acid (98%), acetic acid, n-heptane.

-

Procedure:

-

In a reaction vessel, dissolve 1-adamantanol in n-heptane.

-

Add concentrated sulfuric acid and acetic acid to the mixture.

-

To this solution, add 4-bromophenol.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Method 2: Environmentally Benign Synthesis using Ion-Exchange Resin

A greener approach involves the use of an acidic ion-exchange resin as a recyclable catalyst.

-

Materials: 4-bromophenol, 1-adamantanol, acidic ion-exchange resin, acetic acid.

-

Procedure:

-

Combine 4-bromophenol, 1-adamantanol, and the acidic ion-exchange resin in acetic acid.

-

Heat the mixture with stirring.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the hot solution to recover the ion-exchange resin.

-

Cool the filtrate to allow the product to crystallize.

-

Collect the crystals by filtration and wash with a cold solvent to obtain pure this compound. The resin can be washed, dried, and reused.

-

Method 3: Solvent-Free Synthesis

A solvent-free method has also been developed, offering an environmentally friendly alternative.[8]

-

Materials: 4-bromophenol, 1-adamantanol, 1-bromoadamantane.

-

Procedure:

-

Mix 4-bromophenol, 1-adamantanol, and a catalytic amount of 1-bromoadamantane.

-

Heat the mixture at a temperature of 110-130°C for approximately 2 hours.

-

After cooling, treat the reaction mass with a dilute sodium hydroxide solution to remove excess 4-bromophenol.

-

The remaining solid is the desired product, which can be further purified by recrystallization.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Signals corresponding to the adamantyl protons would appear as a set of broad singlets or multiplets in the aliphatic region (typically ~1.7-2.2 ppm). The aromatic protons would show characteristic splitting patterns in the aromatic region (~6.8-7.5 ppm). The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. |

| ¹³C NMR | Expected signals would include those for the adamantyl cage (typically in the range of 28-45 ppm), the aromatic carbons (around 115-155 ppm), and the carbon bearing the hydroxyl group at a downfield shift. |

| IR (Infrared Spectroscopy) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretching vibrations of the adamantyl and aromatic groups would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Fragmentation would likely involve the loss of the adamantyl group. |

Biological Activity and Significance

Currently, there is a lack of published data on the specific biological activities of this compound itself. Its primary significance lies in its role as a crucial intermediate in the multi-step synthesis of Adapalene.[2]

Adapalene is a potent and selective retinoic acid receptor (RAR) agonist, with a particular affinity for RARβ and RARγ subtypes.[9][] This targeted activity is responsible for its clinical efficacy in the treatment of acne vulgaris and other dermatological conditions. The adamantyl group in Adapalene, introduced via this compound, is critical for its pharmacological profile, contributing to its stability and lipophilicity.[9]

The synthesis of Adapalene from this compound typically involves the methylation of the phenolic hydroxyl group, followed by a Suzuki or Negishi cross-coupling reaction to introduce the naphthoic acid moiety.[7]

Caption: Pathway from this compound to Adapalene.

Conclusion

This compound is a fundamentally important building block in the synthesis of Adapalene. While its own biological properties remain to be thoroughly investigated, its chemical synthesis is well-established, with several methodologies available to researchers. This guide provides a consolidated resource of its known properties and synthetic routes, which will be of benefit to professionals in the fields of medicinal chemistry and drug development, particularly those focused on retinoid research. Further investigation into the potential intrinsic biological activities of this and other Adapalene intermediates could be a fruitful area for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Adapalene [journal.xynu.edu.cn]

- 3. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 104224-68-2 [chemicalbook.com]

- 5. This compound | 104224-68-2 [amp.chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Improved Synthesis of this compound and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-(1-Adamantyl)-4-bromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide combines reported data with predicted values based on the analysis of its constituent functional groups. This information is intended to aid researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | d | 1H | Ar-H |

| ~7.2 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~5.0 | s | 1H | Ar-OH |

| ~2.1 | br s | 3H | Adamantyl-CH |

| ~1.8 | br s | 6H | Adamantyl-CH₂ |

| ~1.7 | br s | 6H | Adamantyl-CH₂ |

Predicted values are based on the analysis of similar substituted phenols and adamantane derivatives. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Ar-C-OH |

| ~138 | Ar-C-Adamantyl |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-C-Br |

| ~40 | Adamantyl-CH |

| ~37 | Adamantyl-C |

| ~29 | Adamantyl-CH₂ |

Predicted values are based on established chemical shift ranges for substituted aromatic and adamantane carbons.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3200 | Broad | O-H stretch (phenolic) |

| ~3050-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic, adamantyl) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-O stretch (phenol) |

| ~820 | Strong | C-H bend (out-of-plane, aromatic) |

| ~600-500 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 306/308 | [M]⁺/ [M+2]⁺ molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 173/175 | [M - Adamantyl]⁺ |

| 135 | [Adamantyl]⁺ |

The molecular weight of this compound is approximately 307.23 g/mol .[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of high-energy electrons, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Adamantyl)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and physicochemical properties of 2-(1-Adamantyl)-4-bromophenol. This compound is a key intermediate in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne.[1] A thorough understanding of its properties is crucial for process optimization, impurity profiling, and the development of robust manufacturing procedures in the pharmaceutical industry.

Physicochemical Properties

Basic physicochemical data for this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉BrO | PubChem[2] |

| Molecular Weight | 307.23 g/mol | BOC Sciences[1] |

| Exact Mass | 306.06193 Da | PubChem[2] |

| Melting Point | 137-141 °C | BOC Sciences[1] |

| LogP | 5.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Polar Surface Area | 20.23 Ų | MOLBASE[3] |

| Appearance | White to light brown crystalline powder | MOLBASE[3] |

Crystal Structure Analysis

As of the latest literature review, a definitive crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the crystal structure of its methylated analog, 2-(1-Adamantyl)-4-bromoanisole , has been determined and provides valuable insight into the likely molecular conformation and packing of the title compound. The presence of a hydroxyl group in this compound, as opposed to a methoxy group, would likely introduce intermolecular hydrogen bonding, which could significantly influence the crystal packing arrangement.

For comparative purposes, the crystallographic data for 2-(1-Adamantyl)-4-bromoanisole is presented below.

| Parameter | 2-(1-Adamantyl)-4-bromoanisole |

| Molecular Formula | C₁₇H₂₁BrO |

| Molecular Weight | 321.25 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.3815 (11) |

| b (Å) | 13.2067 (19) |

| c (Å) | 15.067 (2) |

| V (ų) | 1468.8 (4) |

| Z | 4 |

| Temperature (K) | 123 (2) |

Data sourced from a study on 2-(1-Adamantyl)-4-bromoanisole.

During the synthesis of this compound, a disubstituted adamantane byproduct can also be formed. The crystal structure of the methylated version of this byproduct has been identified by X-ray crystallography.

Experimental Protocols

Several methods for the synthesis and crystallization of this compound have been reported in the literature and patents. Below are detailed protocols for some of the common synthetic routes.

Synthesis Method 1: Acidic Ion Exchange Resin Catalysis

This method utilizes an acidic ion exchange resin as a recyclable catalyst, promoting a green chemistry approach.

Materials:

-

1-Adamantanol

-

4-Bromophenol

-

H-type strongly acidic ion-exchange resin

-

Glacial acetic acid

-

Acetic anhydride

-

Sherwood oil (petroleum ether)

Procedure:

-

Catalyst Preparation: An H-type strongly acidic ion-exchange resin is soaked in acetic acid for 1 hour, followed by suction filtration. This process is repeated, and the resin is then dried under vacuum at 100°C for 3 hours.

-

Reaction: In a reactor equipped with a mechanical stirrer, add 1 part by weight of 1-adamantanol, 1.1 parts of 4-bromophenol, 2 parts of the prepared ion-exchange resin, and 5 parts of glacial acetic acid at room temperature.

-

Heat the mixture to 100°C and stir for 3-5 hours.

-

Work-up: Cool the reaction mixture to room temperature and add 0.65 parts of acetic anhydride.

-

Filter the mixture to recover the ion-exchange resin.

-

The mother liquor is subjected to distillation to recover the acetic acid.

-

Crystallization: The residual solid is subjected to thermogravimetric crystallization using 6 parts by weight of Sherwood oil at 60-90°C. The product, this compound, crystallizes upon cooling to room temperature.[4]

Synthesis Method 2: Sulfuric Acid Catalysis

A common method employing a strong acid catalyst.

Materials:

-

1-Adamantanol

-

p-Bromophenol

-

Dichloromethane

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

Procedure:

-

Dissolve 34.6 g (200 mmol) of p-bromophenol and 30.4 g (200 mmol) of 1-adamantanol in 100 ml of dichloromethane.

-

Add 10 ml of concentrated sulfuric acid dropwise and stir the mixture for eight hours at room temperature.

-

Pour the reaction mixture into water and neutralize with sodium bicarbonate solution.

-

Extract the product with dichloromethane. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product.[5]

Synthesis Method 3: Solvent-Free Reaction

This method offers an ecologically cleaner process by avoiding the use of solvents and catalysts.

Materials:

-

4-Bromophenol

-

1-Adamantanol

-

1-Bromoadamantane

-

Water (optional)

-

2% NaOH solution

Procedure:

-

Mix 4-bromophenol, 1-adamantanol, and 1-bromoadamantane in a molar ratio of 2:1:0.1, respectively. Optionally, 0.01 ml of water can be added.

-

Heat the mixture in a sealed ampoule at a temperature of 110-130°C for 2 hours.

-

After cooling, treat the reaction mass with a 2% NaOH solution to remove excess 4-bromophenol and isolate the product.[6]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Biological Significance

This compound's primary significance in the pharmaceutical field is its role as a direct precursor to 2-(1-Adamantyl)-4-bromoanisole, which is a key intermediate in the multi-step synthesis of Adapalene.[3][7] Adapalene is a retinoid that selectively targets retinoic acid receptors (RAR) β and γ.[3] The adamantyl moiety provides lipophilicity and steric bulk, which are important for the pharmacological activity of Adapalene. While this compound itself is not known to have specific biological signaling activities, its purity and structural integrity are critical for the successful synthesis of the final active pharmaceutical ingredient. Adamantane derivatives, in general, have been investigated for a range of biological activities, including antiviral and anti-inflammatory properties.[8]

References

- 1. m.molbase.com [m.molbase.com]

- 2. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 4. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. EP0199636B1 - Benzonaphthalenic derivatives, process for their preparation and their use in pharmacy and cosmetics - Google Patents [patents.google.com]

- 6. RU2496762C1 - Method of producing 2-(adamantyl-1)-4-bromophenol - Google Patents [patents.google.com]

- 7. Crystallography Open Database | re3data.org [re3data.org]

- 8. Phenol, 4-bromo- [webbook.nist.gov]

In-depth Technical Guide: Solubility of 2-(1-Adamantyl)-4-bromophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of the dermatological drug Adapalene. A comprehensive review of existing literature reveals a notable absence of specific quantitative solubility data for this compound in various organic solvents. This document, therefore, serves as a foundational resource, providing the necessary theoretical background and detailed experimental protocols to enable researchers to determine these solubility parameters. The guide also includes a summary of the known physicochemical properties of the compound and visual diagrams illustrating its synthesis pathway, offering a holistic view for its application in research and development.

Introduction

This compound is a crucial building block in the multi-step synthesis of Adapalene, a third-generation topical retinoid.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up. The bulky, non-polar adamantyl group combined with the polar phenolic moiety gives the molecule a distinct solubility profile that necessitates empirical determination. While its synthesis is well-documented, quantitative solubility data remains elusive in public-domain literature. This guide provides the methodological framework for researchers to generate this critical data in-house.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented below. These properties can offer qualitative insights into its expected solubility behavior based on the principle of "like dissolves like."[2] The substantial non-polar adamantyl group suggests a preference for less polar organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉BrO | [3][4] |

| Molecular Weight | 307.23 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 137-141 °C | [3] |

| Boiling Point (Predicted) | 392.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.442 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.56 ± 0.43 | [3] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[2] This method involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is achieved.

Materials and Equipment:

-

This compound (solid)

-

High-purity organic solvents of interest

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[2]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[2]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a sufficient time to allow the excess solid to sediment.[5]

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a chemically inert syringe filter to remove any undissolved microparticles.[5]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.[2]

-

Calculation: Calculate the solubility (S) using the following formula:

S = (Concentration of diluted sample) x (Dilution factor)

The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol.[6][7] This reaction is typically catalyzed by a strong acid.

The following diagram illustrates the experimental workflow for determining solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently available in the surveyed literature, this guide provides the necessary framework for its experimental determination. By utilizing the detailed shake-flask protocol, researchers can generate reliable and accurate solubility data essential for process optimization in the synthesis of Adapalene and other potential applications. The provided physicochemical properties and synthesis pathway diagrams further contribute to a comprehensive understanding of this important chemical intermediate.

References

- 1. Improved Synthesis of this compound and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 104224-68-2 [amp.chemicalbook.com]

- 4. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN101955417B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. jocpr.com [jocpr.com]

The Crucial Role of 2-(1-Adamantyl)-4-bromophenol in the Synthesis of Adapalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene, a third-generation synthetic retinoid, is a widely recognized topical treatment for acne vulgaris. Its chemical structure, 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is achieved through a multi-step synthesis where the formation of the key intermediate, 2-(1-Adamantyl)-4-bromophenol, is a critical foundational step. This technical guide provides an in-depth analysis of the synthesis of Adapalene with a specific focus on the pivotal role of this compound, detailing reaction mechanisms, experimental protocols, and quantitative data.

The Genesis of the Adamantyl Moiety: Synthesis of this compound

The journey to Adapalene begins with the incorporation of the bulky, lipophilic adamantyl group onto a phenol ring. This is accomplished via a Friedel-Crafts alkylation reaction between 1-adamantanol and 4-bromophenol.[1][2] This reaction is a cornerstone of the entire synthesis, as it establishes the essential adamantyl-phenyl substructure of the final Adapalene molecule.

The reaction is typically catalyzed by a strong acid, with a mixture of sulfuric acid and acetic acid being a commonly employed and effective catalyst system, often leading to a quantitative yield of this compound.[1][3][4][5] The adamantyl cation, formed from 1-adamantanol in the acidic medium, acts as the electrophile, attacking the electron-rich 4-bromophenol at the ortho position to the hydroxyl group. The presence of the bromine atom and the hydroxyl group on the phenol ring directs the incoming adamantyl group to the desired position.

It is worth noting that while this reaction is generally efficient, the formation of disubstituted byproducts can occur, particularly at higher temperatures.[6] Careful control of reaction conditions is therefore crucial to maximize the yield of the desired mono-substituted product.[6]

Subsequent Transformation to 2-(1-Adamantyl)-4-bromoanisole

Following its synthesis, the hydroxyl group of this compound is methylated to yield 2-(1-Adamantyl)-4-bromoanisole.[3][7] This seemingly simple step is vital for the subsequent coupling reaction. The methylation is often achieved using reagents like dimethyl sulfate in the presence of a base such as potassium carbonate.[3][8] This conversion to the anisole derivative is a necessary prelude to the subsequent carbon-carbon bond formation.

Core Synthesis of Adapalene: The Coupling Reaction

With 2-(1-Adamantyl)-4-bromoanisole in hand, the next critical phase is the coupling reaction to introduce the naphthoic acid moiety. Several coupling strategies have been reported, with the Negishi and Suzuki couplings being prominent examples.

In the Negishi coupling approach, 2-(1-Adamantyl)-4-bromoanisole is first converted into an organozinc reagent.[9][10] This is typically achieved by reacting it with magnesium to form a Grignard reagent, which is then transmetalated with a zinc salt. This organozinc compound is then coupled with a derivative of 6-bromo-2-naphthoic acid, such as its methyl ester, in the presence of a palladium or nickel catalyst.[9][10]

Alternatively, the Suzuki coupling method involves the preparation of a boronic acid derivative from 2-(1-Adamantyl)-4-bromoanisole.[3][8] This boronic acid is then coupled with 6-bromo-2-naphthoic acid or its ester under palladium catalysis.[3][8]

The final step in the synthesis is the saponification of the resulting ester to yield Adapalene.[2]

Quantitative Data Summary

The efficiency of each step in the Adapalene synthesis is crucial for the overall yield and economic viability of the process. The following table summarizes reported yields for the key transformations involving this compound.

| Reaction Step | Reactants | Catalyst/Reagents | Reported Yield | Reference(s) |

| Formation of this compound | 1-Adamantanol, 4-Bromophenol | H₂SO₄/AcOH | Quantitative | [1][3][4][5] |

| Methylation to 2-(1-Adamantyl)-4-bromoanisole | This compound, Dimethyl sulfate | K₂CO₃ | 95% | [1][3][5] |

| Negishi Coupling to Adapalene Methyl Ester | 2-(1-Adamantyl)-4-bromoanisole, Methyl 6-bromo-2-naphthoate | Mg, ZnCl₂, NiCl₂(dppe) | 78% | [11] |

| Saponification to Adapalene | Adapalene Methyl Ester | NaOH or KOH | 81% | [11] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described as follows:

-

Reactants: 4-bromophenol (10.0 g, 57.8 mmol) and 1-adamantanol (8.78 g, 57.76 mmol).[12]

-

Solvent: Acetic acid (20 ml).[12]

-

Catalyst: Concentrated sulfuric acid (3.0 ml).[12]

-

Procedure:

-

A mixture of 4-bromophenol and 1-adamantanol in acetic acid is stirred at room temperature.[12]

-

Concentrated sulfuric acid is added dropwise over 10 minutes.[12]

-

The reaction mixture is stirred for 4 hours at 70°C.[12]

-

After cooling, the mixture is diluted with water (50 ml).[12]

-

The resulting white solid is filtered, washed with water, and dried to yield this compound.[12]

-

Visualizing the Synthesis

To better illustrate the synthetic pathway and the logical flow of the process, the following diagrams are provided.

Caption: Synthetic pathway of Adapalene highlighting key intermediates.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound represents a critical and foundational stage in the overall production of Adapalene. The efficiency and purity achieved in this initial Friedel-Crafts alkylation directly impact the subsequent steps and the quality of the final active pharmaceutical ingredient. A thorough understanding of the reaction mechanism, optimization of reaction conditions, and implementation of robust experimental protocols are paramount for researchers and professionals in the field of drug development and manufacturing. The methodologies and data presented in this guide offer a comprehensive overview to support these endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Adapalene [journal.xynu.edu.cn]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Improved Synthesis of this compound and 2-(1-Adamantyl)-4-bromoanisole, Intermediates in Adapalene Synthesis | Научно-инновационный портал СФУ [research.sfu-kras.ru]

- 8. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

- 9. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 10. CN101033190B - Method of preparing adapalene - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. WO2007125542A2 - A process for preparation of adapalene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(1-Adamantyl)-4-bromophenol: Synthesis, Properties, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Adamantyl)-4-bromophenol, a key intermediate in the synthesis of the third-generation retinoid, Adapalene. The document details its discovery and history, which are intrinsically linked to the development of Adapalene. It presents a thorough compilation of its physicochemical properties and outlines various experimental protocols for its synthesis and characterization. While this compound is primarily recognized for its role as a synthetic precursor, this guide also explores the broader context of adamantane-containing compounds and bromophenols in medicinal chemistry. The synthesis pathway of Adapalene, highlighting the pivotal role of this compound, is visually represented.

Discovery and History

The history of this compound is fundamentally tied to the development of Adapalene, a synthetic retinoid used in the treatment of acne. The initial synthesis and identification of this compound as a crucial intermediate is documented in patents related to the preparation of Adapalene. The earliest notable mention appears in a United States Patent filed in the late 1980s, which describes the alkylation of 4-bromophenol with 1-adamantanol. Since then, its chemistry has been explored primarily in the context of optimizing the manufacturing process of Adapalene, with various modifications to the synthetic route being developed to improve yield, purity, and environmental friendliness. There is currently no significant body of research into the biological activity of this compound as a standalone compound. Its discovery and utility are therefore defined by its role as a building block in the creation of a pharmacologically active agent.

Physicochemical Properties

The structural and physical characteristics of this compound are well-defined, contributing to its stability and reactivity in synthetic processes. The bulky, lipophilic adamantyl group significantly influences its solubility and crystalline nature.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉BrO | |

| Molecular Weight | 307.23 g/mol | |

| CAS Number | 104224-68-2 | |

| Melting Point | 137-141 °C | |

| Boiling Point (Predicted) | 392.0 ± 35.0 °C | |

| Density (Predicted) | 1.442 ± 0.06 g/cm³ | |

| Appearance | Off-white to light yellow solid | |

| IUPAC Name | This compound | |

| InChI Key | NYJXKHIVLGWPCF-UHFFFAOYSA-N | |

| SMILES | C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)O |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of 4-bromophenol with an adamantylating agent. Several methods have been reported, varying in catalysts, solvents, and reaction conditions.

Synthesis via Friedel-Crafts Alkylation with 1-Adamantanol

This method involves the direct reaction of 4-bromophenol with 1-adamantanol in the presence of a strong acid catalyst.

Reactants and Reagents:

-

4-bromophenol

-

1-adamantanol

-

Concentrated sulfuric acid

-

Dichloromethane (or other suitable solvent like acetic acid)

-

Water

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

Dissolve 4-bromophenol and 1-adamantanol in dichloromethane in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred solution, maintaining a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 8 hours to 2 days, depending on the scale and specific conditions).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Neutralize the mixture with a sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent like isooctane or by column chromatography.

Synthesis Using an Acidic Ion Exchange Resin Catalyst

To create a more environmentally friendly and reusable catalytic system, an acidic ion exchange resin can be used.

Reactants and Reagents:

-

4-bromophenol

-

1-adamantanol

-

Acidic ion exchange resin (e.g., Amberlyst 15)

-

Acetic acid (as solvent)

-

Acetic anhydride (for water removal)

Procedure:

-

Combine 4-bromophenol, 1-adamantanol, acidic ion exchange resin, and acetic acid in a reaction vessel.

-

Heat the mixture with stirring (e.g., at 100°C) for 3-5 hours.

-

Monitor the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture and filter to recover the ion exchange resin catalyst. The catalyst can be washed, dried, and reused.

-

The filtrate contains the product. Acetic anhydride can be added to react with the water byproduct, regenerating acetic acid as the solvent for subsequent batches.

-

The product can be isolated by crystallization upon cooling or by evaporation of the solvent followed by purification.

Characterization Protocols

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

-

Detection: UV detection at a wavelength of approximately 220-280 nm.

-

Purpose: To assess the purity of the synthesized compound and monitor reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expect characteristic signals for the aromatic protons of the bromophenol ring and the aliphatic protons of the adamantyl cage. The phenolic hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Expect distinct signals for the carbon atoms of the aromatic ring and the adamantyl group.

-

Purpose: To confirm the chemical structure of the final product.

Mass Spectrometry (MS):

-

Ionization Method: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis: Look for the molecular ion peak corresponding to the calculated molecular weight (307.23 g/mol ) and the characteristic isotopic pattern of bromine.

-

Purpose: To confirm the molecular weight and elemental composition.

Core Application: Synthesis of Adapalene

The primary and most significant application of this compound is as a precursor in the multi-step synthesis of Adapalene. The following diagram illustrates a common synthetic pathway.

Caption: Synthetic pathway for Adapalene featuring this compound as a key intermediate.

In this pathway, this compound is first methylated to form 2-(1-adamantyl)-4-bromoanisole. This derivative is then used to form a Grignard reagent, which subsequently undergoes a nickel-catalyzed cross-coupling reaction with a naphthoic acid derivative. The final step involves the hydrolysis of the ester to yield Adapalene.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research on the specific biological activities of this compound itself. Its function in the scientific literature is overwhelmingly confined to its role as a chemical intermediate. While other bromophenols and adamantane derivatives have been investigated for a range of biological effects, including antimicrobial and anticancer activities, these properties have not been attributed to this compound. Consequently, there are no known signaling pathways directly modulated by this compound. Its contribution to medicine is indirect, through its essential role in the synthesis of the pharmacologically active molecule, Adapalene.

Conclusion

This compound is a well-characterized organic compound whose discovery and development are inextricably linked to its role as a pivotal intermediate in the industrial synthesis of Adapalene. While it does not possess known biological activity itself, its unique chemical structure, combining a brominated phenol with a bulky adamantane moiety, makes it an essential building block for this important dermatological drug. The synthetic methodologies for its preparation are well-established and have been optimized for efficiency and environmental considerations. This guide provides researchers and drug development professionals with the core technical information regarding its synthesis, properties, and principal application, underscoring its significance in pharmaceutical chemistry. Future research could potentially explore whether this molecule or its close derivatives possess any latent biological activities, but for now, its value is firmly established in the realm of synthetic chemistry.

The Adamantane Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic alkane, has carved a significant niche in medicinal chemistry. Its unique three-dimensional structure and desirable physicochemical properties have established it as a privileged scaffold in the design of therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the role of adamantane derivatives in drug discovery, with a focus on their synthesis, mechanism of action, and therapeutic applications. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key synthetic and biological procedures are provided, and critical signaling pathways and experimental workflows are visualized to offer a deeper understanding of this versatile molecular building block.

Therapeutic Applications and Quantitative Bioactivity

The incorporation of the adamantane cage into a drug molecule can significantly enhance its pharmacological profile by improving lipophilicity, metabolic stability, and target binding affinity.[1][2] This has led to the development of successful drugs in various therapeutic areas, including antiviral, central nervous system (CNS), and metabolic diseases.

Antiviral Activity

Adamantane derivatives were among the first antiviral drugs to be discovered and have been primarily used against the influenza A virus.[3] Their mechanism of action involves the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[3]

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

| Compound | Target | Assay | IC50 / EC50 | Reference |

| Amantadine | M2 Proton Channel | Plaque Reduction Assay | Not explicitly stated, but widely cited as effective. | [3] |

| Rimantadine | M2 Proton Channel | Plaque Reduction Assay | 19.62 nM (A/Soloman Island/3/2006 H1N1) | [3] |

Central Nervous System Disorders

In the realm of neurodegenerative diseases, adamantane derivatives have shown significant therapeutic value, particularly in the treatment of Alzheimer's and Parkinson's diseases. Memantine, an NMDA receptor antagonist, is a prime example.[4]

Table 2: Bioactivity of Adamantane Derivatives in CNS Disorders

| Compound | Target | Assay | Ki / IC50 | Reference |

| Memantine | NMDA Receptor | Radioligand Binding Assay | 10 µM (Ki) | [5] |

Metabolic Diseases: DPP-4 Inhibition

More recently, adamantane derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Saxagliptin and Vildagliptin are prominent examples of this class of antidiabetic drugs.[6][7]

Table 3: Inhibition of DPP-4 by Adamantane Derivatives

| Compound | Target | Assay | IC50 / Ki | Reference |

| Saxagliptin | DPP-4 | Enzyme Inhibition Assay | 50 nM (IC50) | [6] |

| Vildagliptin | DPP-4 | Enzyme Inhibition Assay | 62 nM (IC50) | [6] |

| Saxagliptin | DPP-4 | Enzyme Inhibition Assay | 1.3 nM (Ki at 37°C) | [8] |

| Vildagliptin | DPP-4 | Enzyme Inhibition Assay | 3.5 minutes (dissociation half-life at 37°C) | [8] |

Dermatological Applications

Adapalene, a third-generation retinoid, incorporates an adamantyl group and is used topically to treat acne. Its therapeutic effect is mediated through selective binding to retinoic acid receptors (RARs).[9][10]

Table 4: Retinoid Receptor Binding Affinity of Adapalene

| Compound | Target | Assay | Affinity | Reference |

| Adapalene | RAR-β and RAR-γ | Competitive Binding Assay | Selective affinity | [9][10] |

Anticancer Activity

The adamantane scaffold has also been explored for its potential in cancer therapy. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Table 5: Anticancer Activity of Adamantane Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| Adamantane-linked isothiourea derivative 5 | Hep-G2 (Hepatocellular carcinoma) | Cytotoxicity Assay | 7.70 µM | [11] |

| Adamantane-linked isothiourea derivative 6 | Hep-G2 (Hepatocellular carcinoma) | Cytotoxicity Assay | 3.86 µM | [11] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of adamantane derivatives are a direct consequence of their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Influenza A M2 Proton Channel Blockade

Amantadine and its derivatives inhibit the replication of the influenza A virus by blocking the M2 proton channel.[12][13] This channel is essential for the uncoating of the virus within the host cell. By blocking this channel, the viral RNA cannot be released into the cytoplasm, thus halting viral replication.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of Adapalene [journal.xynu.edu.cn]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 11. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Adapalene from 2-(1-Adamantyl)-4-bromophenol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Adapalene, a third-generation topical retinoid, commencing from the starting material 2-(1-adamantyl)-4-bromophenol. The protocol details a multi-step synthetic route, including methylation, a palladium-catalyzed cross-coupling reaction, and final saponification. This guide is intended to furnish researchers and drug development professionals with the necessary information to replicate this synthesis, including detailed experimental procedures, purification methods, and characterization data for the key intermediates and the final product.

Synthetic Pathway Overview

The synthesis of Adapalene from this compound is a well-established three-step process. The overall scheme involves the methylation of the phenolic hydroxyl group, followed by the formation of a carbon-carbon bond with a naphthalene moiety via a cross-coupling reaction, and concluding with the hydrolysis of the resulting ester to yield the carboxylic acid final product, Adapalene.

Caption: Overall synthetic route for Adapalene.

Experimental Protocols

Step 1: Methylation of this compound to 2-(1-Adamantyl)-4-bromoanisole

This initial step involves the protection of the phenolic hydroxyl group as a methyl ether. This is crucial to prevent side reactions in the subsequent cross-coupling step. A common and efficient method utilizes dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent.

Workflow for Methylation:

Caption: Workflow for the methylation step.

Detailed Protocol:

-

To a solution of this compound in acetone, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature and add dimethyl sulfate dropwise.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-(1-adamantyl)-4-bromoanisole by recrystallization from a suitable solvent such as ethyl acetate or isooctane.[1][2]

-

Dry the purified product under vacuum.

Step 2: Cross-Coupling of 2-(1-Adamantyl)-4-bromoanisole with Methyl 6-bromo-2-naphthoate

This key step forms the biaryl backbone of Adapalene. The Negishi coupling is a frequently employed method, involving the formation of an organozinc reagent from 2-(1-adamantyl)-4-bromoanisole, which is then coupled with methyl 6-bromo-2-naphthoate in the presence of a palladium or nickel catalyst.[1][3] Alternatively, a Suzuki coupling can be utilized, which involves the preparation of a boronic acid derivative.[4][5]

Workflow for Negishi Coupling:

Caption: Workflow for the Negishi coupling step.

Detailed Protocol (Negishi Coupling):

-

Activate magnesium turnings in a dry flask under an inert atmosphere.

-

Add a solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous tetrahydrofuran (THF) to initiate the formation of the Grignard reagent.

-

To the freshly prepared Grignard reagent, add a solution of anhydrous zinc chloride in THF to form the organozinc reagent.

-

In a separate flask, prepare a solution of methyl 6-bromo-2-naphthoate and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppe)) in THF.[6]

-

Add the organozinc reagent to the solution of the naphthoate derivative and catalyst.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

-

Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate by recrystallization from a suitable solvent like toluene or by column chromatography.[1][7]

Step 3: Saponification of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate to Adapalene

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, Adapalene. This is typically achieved by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a mixture of methanol and water.

Workflow for Saponification:

Caption: Workflow for the final saponification step.

Detailed Protocol:

-

Dissolve methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate in a mixture of methanol and an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC). This may take several hours.

-

After cooling the reaction mixture, remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 1 to precipitate the crude Adapalene.

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.

-

Purify the crude Adapalene by recrystallization from a solvent mixture such as tetrahydrofuran (THF) and ethyl acetate to obtain the final product as a white crystalline solid.[7]

Quantitative Data Summary

The following tables summarize the reported yields for each step of the Adapalene synthesis from various sources. This allows for a comparison of the efficiency of different reported protocols.

Table 1: Yields for the Methylation of this compound

| Reagents | Solvent | Yield (%) | Reference |

| (CH₃)₂SO₄, K₂CO₃ | Acetone | 95 | [1][2][8] |

| CH₃I, NaH | DMF | Not specified | [2] |

Table 2: Yields for the Cross-Coupling Reaction

| Coupling Method | Catalyst | Yield (%) | Reference |

| Negishi | PdCl₂(PPh₃)₂/ZnCl₂ | High Yield | [1][2] |

| Negishi | NiCl₂(dppe) | 78 | |

| Suzuki | Pd(OAc)₂ | 86-90 |

Table 3: Yields for the Saponification Step

| Base | Solvent | Yield (%) | Reference |

| NaOH | Methanol | 85 | [1] |

| NaOH | Methanol/Water | 81 | |

| LiOH | Methanol | Not specified | [9] |

Table 4: Overall Yield of Adapalene Synthesis

| Starting Material | Overall Yield (%) | Reference |

| 4-Bromophenol | 71.1 | [9] |

| This compound | ~68 | [8] |

Characterization Data

Accurate characterization of the intermediates and the final product is essential for confirming the success of the synthesis and ensuring the purity of the final compound.

Table 5: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| 2-(1-Adamantyl)-4-bromoanisole | C₁₇H₂₁BrO | 321.25 | 139-141 | Data not fully available in search results. | Data not fully available in search results. | Data not fully available in search results. |

| Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | C₂₉H₃₀O₃ | 426.55 | Not specified | Data not fully available in search results. | Data not fully available in search results. | Data not fully available in search results. |

| Adapalene | C₂₈H₂₈O₃ | 412.52 | 319-322 | (DMSO-d₆) δ 13.09 (s, 1H), 8.58 (s, 1H), 8.21 (s, 1H), 8.14 (d, 1H), 8.06 (d, 1H), 7.97 (dd, 1H), 7.88 (dd, 1H), 7.65 (dd, 1H), 7.57 (d, 1H), 7.11 (d, 1H), 3.86 (s, 3H), 2.13 (s, 6H), 2.06 (s, 3H), 1.75 (s, 6H).[8] | Data not fully available in search results. | [M-H]⁻ |

Note: Detailed NMR and MS data for the intermediates were not consistently available across the searched literature. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compounds.

Conclusion

The synthesis of Adapalene from this compound is a robust and well-documented process. By following the detailed protocols outlined in this application note, researchers can successfully synthesize this important active pharmaceutical ingredient. Careful control of reaction conditions, diligent monitoring of reaction progress, and thorough purification of intermediates are key to achieving high yields and purity of the final product. The provided quantitative data and characterization information will serve as a valuable resource for scientists in the fields of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Negishi coupling - Wikipedia [en.wikipedia.org]

- 4. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 5. WO2008126104A2 - Novel process for preparation of adapalene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Adapalene [journal.xynu.edu.cn]

Application Notes and Protocols for the Friedel-Crafts Alkylation of 4-Bromophenol with 1-Adamantanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol is a key synthetic step in the preparation of 2-(1-adamantyl)-4-bromophenol. This adamantylated phenol derivative is a crucial intermediate in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne. The incorporation of the bulky adamantyl group into organic molecules is a common strategy in medicinal chemistry to enhance lipophilicity and metabolic stability. This document provides detailed protocols and application notes for this reaction, summarizing various methodologies and presenting key data for researchers in organic synthesis and drug development.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, 1-adamantanol is dehydrated to form a stable tertiary adamantyl carbocation. This electrophile then attacks the electron-rich aromatic ring of 4-bromophenol. Due to the ortho-, para-directing effect of the hydroxyl group and the steric hindrance of the adamantyl group, the alkylation predominantly occurs at the ortho position to the hydroxyl group.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉BrO | [1][2] |

| Molecular Weight | 307.23 g/mol | [2][] |

| Melting Point | 137-141 °C | [] |

| Appearance | Off-white to light yellow solid | [2] |

| ¹H NMR (CDCl₃, δ, ppm) | 1.80 (s, 6H), 2.11 (s, 9H), 4.87 (s, 1H, OH), 6.56 (d, 1H, J=8.4 Hz), 7.18 (dd, 1H, J=8.4, 2.4 Hz), 7.32 (d, 1H, J=2.4 Hz) | [4] |

Note: Further characterization data such as ¹³C NMR, IR, and Mass Spectrometry would be necessary to fully confirm the structure and purity of the synthesized compound. Researchers should perform these analyses on their product.

Comparison of Synthetic Protocols

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfuric Acid (equimolar) | Methylene Chloride | Ambient | 8 | 86 | [4] |

| Acidic Ion-Exchange Resin | Glacial Acetic Acid | 100 | 3-5 | 92-99 | [5] |

| None (with 1-bromoadamantane) | Solvent-free | 110-130 | 2 | up to 91 | [4] |

| Acetic Acid/Sulfuric Acid | - | - | - | Quantitative | [6] |

Experimental Protocols

Three distinct protocols for the synthesis of this compound are detailed below, offering flexibility in terms of catalyst, solvent, and reaction conditions.

Protocol 1: Sulfuric Acid Catalysis in Methylene Chloride

This protocol is based on the originally patented method and uses a strong Brønsted acid as the catalyst.

Materials:

-

4-bromophenol

-

1-adamantanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methylene Chloride (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Heptane or Isooctane for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) and 1-adamantanol (1.0 eq) in methylene chloride.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (1.0 eq) to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at ambient temperature for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice water and stir.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from heptane or isooctane to afford this compound as a crystalline solid.

Protocol 2: Heterogeneous Catalysis with Acidic Ion-Exchange Resin

This method offers a more environmentally friendly approach by using a recyclable solid acid catalyst.[5]

Materials:

-

4-bromophenol

-

1-adamantanol

-

Acidic Ion-Exchange Resin (e.g., Amberlyst-15)

-

Glacial Acetic Acid

-

Acetic Anhydride (optional, for catalyst and solvent recycling)

Procedure:

-

To a reaction vessel, add 4-bromophenol (1.0 eq), 1-adamantanol (1.0 eq), acidic ion-exchange resin, and glacial acetic acid.

-

Heat the mixture to 100 °C and stir for 3-5 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter to recover the ion-exchange resin. The resin can be washed and dried for reuse.

-

The filtrate can be cooled to induce crystallization of the product.

-

Collect the product by filtration.

-

For recycling the solvent, acetic anhydride can be added to the filtrate to react with the water byproduct, regenerating acetic acid.[5]

Protocol 3: Solvent-Free Synthesis

This protocol is a simple and ecologically clean method that avoids the use of a catalyst and solvent.[4]

Materials:

-

4-bromophenol

-

1-adamantanol

-

1-bromoadamantane

-

Water (optional)

-

Isooctane for recrystallization

Procedure:

-

In a sealed reaction vessel (e.g., a sealed ampoule or a pressure tube), combine 4-bromophenol (2.0 eq), 1-adamantanol (1.0 eq), and 1-bromoadamantane (0.1 eq).[4]

-

Optionally, a very small amount of water (e.g., 0.01 mL per 0.001 mol of 1-adamantanol) can be added.[4]

-

Heat the mixture to 110-130 °C for 2 hours.[4]

-

After cooling, dissolve the reaction mixture in a suitable solvent like dichloromethane.

-

Wash the solution with water and brine.

-

Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from isooctane to yield pure this compound.[4]

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Decision pathway for selecting a synthetic protocol.

References

- 1. This compound | C16H19BrO | CID 4670494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 104224-68-2 [chemicalbook.com]